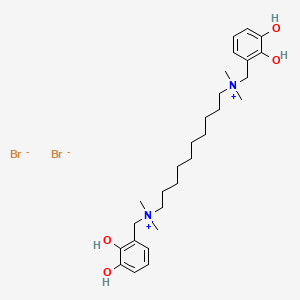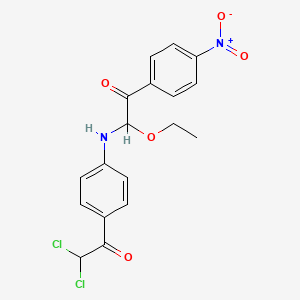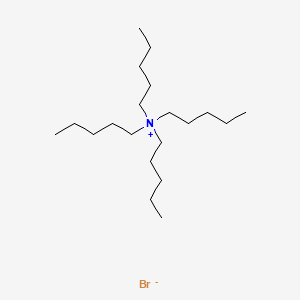
四戊基溴化铵
描述
Tetrapentylammonium bromide is a quaternary ammonium salt with the chemical formula (C5H11)4NBr. It is characterized by its white powder appearance and is commonly used as a phase transfer catalyst in various chemical reactions . This compound is known for its ability to facilitate the transfer of reactants between different phases, making it a valuable reagent in organic synthesis and analytical chemistry .
科学研究应用
Tetrapentylammonium bromide has a wide range of applications in scientific research, including:
Analytical Chemistry: It is used as an ion-pair reagent in ion-pair chromatography for the analysis of antioxidant phenolic compounds in wines and juices.
Material Science: It serves as a structure-directing agent in the synthesis of zeolite-like heterobimetallic cyanide frameworks.
Organic Synthesis: It is employed as an alkylating agent in the synthesis of various organic compounds.
Electrochemistry: It is used in the electrochemical synthesis of stable graphite intercalation compounds containing tetrapentylammonium cations.
准备方法
Synthetic Routes and Reaction Conditions: Tetrapentylammonium bromide can be synthesized through the reaction of 1-bromopentane with triamylamine. The reaction typically involves the following steps:
Reactants: 1-bromopentane and triamylamine.
Reaction Conditions: The reaction is carried out in an inert atmosphere at room temperature.
Purification: The product is crystallized from petroleum ether, benzene, or acetone/ether mixtures and dried under vacuum at 40-50°C for two days.
Industrial Production Methods: In industrial settings, tetrapentylammonium bromide is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and packaged for various applications in research and industry .
化学反应分析
Types of Reactions: Tetrapentylammonium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can act as an alkylating agent in substitution reactions, particularly in the alkylation of benzylic amines and azaheterocycles.
Phase Transfer Catalysis: It is widely used as a phase transfer catalyst to facilitate reactions between reactants in different phases.
Common Reagents and Conditions:
Reagents: Common reagents used in reactions with tetrapentylammonium bromide include benzylic amines, azaheterocycles, and various organic solvents.
Conditions: Reactions are typically carried out at room temperature under inert atmospheres to prevent unwanted side reactions.
Major Products:
作用机制
Tetrapentylammonium bromide exerts its effects primarily through its role as a phase transfer catalyst. The compound facilitates the transfer of reactants between immiscible phases, thereby increasing the reaction rate and yield. The molecular targets and pathways involved include the interaction of the quaternary ammonium cation with the reactants, which enhances their solubility and reactivity in the reaction medium .
相似化合物的比较
Tetrabutylammonium Bromide: Similar in structure but with butyl chains instead of pentyl chains.
Tetrahexylammonium Bromide: Contains hexyl chains, leading to different solubility and reactivity properties.
Tetrapropylammonium Bromide: Features propyl chains, which affect its phase transfer capabilities.
Uniqueness: Tetrapentylammonium bromide is unique due to its specific chain length, which provides an optimal balance between solubility and reactivity. This makes it particularly effective as a phase transfer catalyst and in ion-pair chromatography compared to its shorter or longer chain analogs .
属性
IUPAC Name |
tetrapentylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44N.BrH/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPALIFXDWQTXKS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[N+](CCCCC)(CCCCC)CCCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15959-61-2 (Parent) | |
| Record name | 1-Pentanaminium, N,N,N-tripentyl-, bromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40883596 | |
| Record name | 1-Pentanaminium, N,N,N-tripentyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic flakes; [Acros Organics MSDS] | |
| Record name | Tetrapentylammonium bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19859 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
866-97-7 | |
| Record name | Tetrapentylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentanaminium, N,N,N-tripentyl-, bromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pentanaminium, N,N,N-tripentyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Pentanaminium, N,N,N-tripentyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrapentylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tetrapentylammonium bromide?
A1: Tetrapentylammonium bromide has the molecular formula C20H44BrN and a molecular weight of 378.5 g/mol.
Q2: Are there any spectroscopic data available for tetrapentylammonium bromide?
A2: While specific spectroscopic data is not presented in the provided abstracts, FTIR spectroscopy was used to study the ion-solvent interactions of tetrapentylammonium bromide in acrylonitrile solutions. []
Q3: What is the solubility of tetrapentylammonium bromide in different solvents?
A3: Tetrapentylammonium bromide has been studied in a variety of solvents including water [, ], formamide [], ethylene glycol [], acetonitrile [, , ], 2-propanol [], N,N-dimethylformamide [, ], ethyl methyl ketone [, ], and 2-ethoxyethanol. [, , ] Specific solubility data would require consulting the full research articles.
Q4: Has tetrapentylammonium bromide been used in any specific applications due to its material properties?
A4: Tetrapentylammonium bromide has been investigated as a phase transfer catalyst in the derivatization of beta-oestradiol with pyrenesulphonyl chloride for HPLC analysis. []
Q5: How does tetrapentylammonium bromide interact with water at a molecular level?
A5: Studies suggest that the solvation of large tetraalkylammonium ions like tetrapentylammonium bromide in water involves less water orientational ordering compared to smaller solutes, resulting in smaller fluctuations in water-water pair energy and reduced heat capacity of hydration. [] This suggests a disruption of the hydrogen bond network of water.
Q6: Does tetrapentylammonium bromide show any biological activity?
A6: Research indicates that tetrapentylammonium bromide can inhibit myocardial contractile performance by potentially opening myocardial ATP-sensitive K+ channels. This effect appears to be mediated by an endothelium-derived factor. []
Q7: How does the carbon chain length of tetraalkylammonium bromides affect their interaction with methane hydrate?
A7: Studies show that increasing the carbon chain length from tetramethylammonium bromide to tetrapentylammonium bromide enhances the thermodynamic stability of methane hydrate by shifting the phase equilibria of the semiclathrate hydrates to a lower pressure and higher temperature zone. []
Q8: What analytical techniques have been employed to study tetrapentylammonium bromide?
A8: Several techniques were utilized to investigate tetrapentylammonium bromide including ultrasonic velocity measurements, viscosity measurements, density measurements, small-angle neutron scattering, FTIR spectroscopy, nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC). [, , , , , ]
Q9: How is tetrapentylammonium bromide quantified in different matrices?
A9: While specific quantification methods are not detailed in the abstracts, tetrapentylammonium bromide has been studied using various analytical techniques in different matrices like acrylonitrile solutions [] and biological samples like serum. []
Q10: Have computational methods been used to study tetrapentylammonium bromide?
A10: Yes, both Hypernetted Chain (HNC) calculations and Brownian Dynamics simulations were employed to study the structure of nonaqueous electrolyte solutions containing tetrapentylammonium bromide and to analyze small-angle neutron scattering data. []
Q11: What are some other areas of research involving tetrapentylammonium bromide?
A11: Additional research areas include investigating the effect of tetrapentylammonium bromide on the drainage of thin liquid films stabilized by ionic surfactants, [] exploring its use in ion-pair extraction polarography for determining organic bases, [] and studying its impact on the pore size of endogenous channels in Xenopus oocytes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






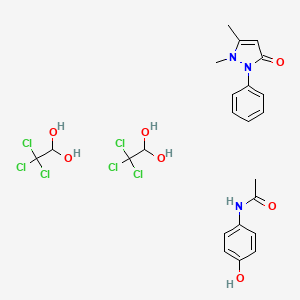
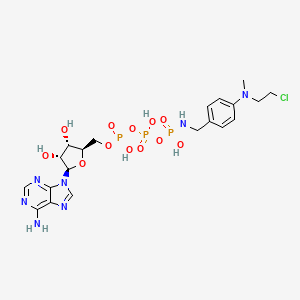
![Bis[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl] dihydrogen diphosphate](/img/structure/B1205753.png)



